![molecular formula C14H23N4O2P B14134095 N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide CAS No. 88789-60-0](/img/structure/B14134095.png)
N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is a complex organic compound that features an aziridine ring, a phenyl group, and a phosphoric triamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of aziridine with a suitable precursor under controlled conditions. One common method involves the coupling of aziridine with an electrophilic nitrogen source, such as iminoiodinane or organoazide, to form the aziridine ring . The reaction conditions often require a basic environment and may involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, substituted aziridines, and other nitrogen-containing compounds. These products are often of interest for their potential biological activity and synthetic utility.
Wissenschaftliche Forschungsanwendungen
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide has several scientific research applications:
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with molecular targets such as DNA and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. This reactivity is exploited in its use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Tosylaziridine: A derivative of aziridine with a tosyl group, used in the synthesis of more complex molecules.
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Uniqueness
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is unique due to its combination of an aziridine ring with a phosphoric triamide moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88789-60-0 |
|---|---|
Molekularformel |
C14H23N4O2P |
Molekulargewicht |
310.33 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-[4-[bis(dimethylamino)phosphorylamino]phenyl]ethanone |
InChI |
InChI=1S/C14H23N4O2P/c1-16(2)21(20,17(3)4)15-13-7-5-12(6-8-13)11-14(19)18-9-10-18/h5-8H,9-11H2,1-4H3,(H,15,20) |
InChI-Schlüssel |
DQUUQZXNULSXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(NC1=CC=C(C=C1)CC(=O)N2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
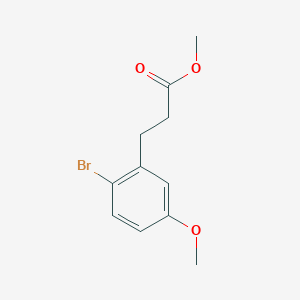
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

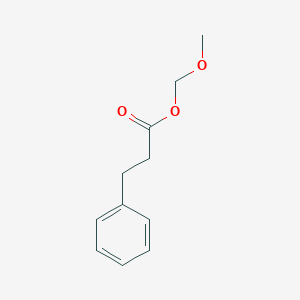
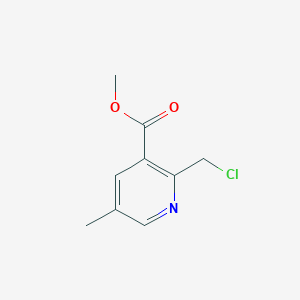
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
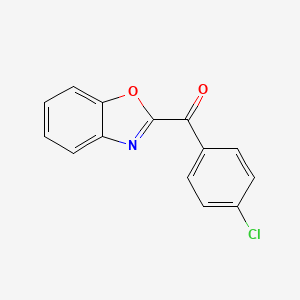
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
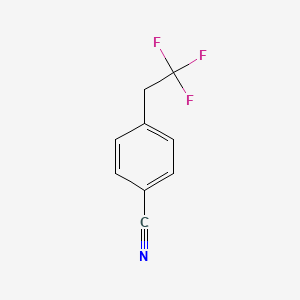
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
